molecular formula C34H21Cl2N3O6 B11567965 bis(4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

bis(4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11567965
M. Wt: 638.4 g/mol
InChI Key: ZJAMXBNTKOYKAW-UHFFFAOYSA-N
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Description

1,4-BIS({4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes chlorophenyl, imino, nitrobenzene, and dicarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves multiple steps:

    Formation of the imine group: This step involves the condensation of 4-chlorobenzaldehyde with aniline to form the imine intermediate.

    Coupling reaction: The imine intermediate is then coupled with 2-nitrobenzene-1,4-dicarboxylic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1,4-BIS({4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The imine and nitro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE: Similar structure but lacks the nitro and dicarboxylate groups.

    2-NITROBENZOIC ACID: Contains the nitro group but lacks the imine and chlorophenyl groups.

    4-CHLOROBENZALDEHYDE: Contains the chlorophenyl group but lacks the imine, nitro, and dicarboxylate groups.

Uniqueness

1,4-BIS({4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both imine and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H21Cl2N3O6

Molecular Weight

638.4 g/mol

IUPAC Name

bis[4-[(4-chlorophenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C34H21Cl2N3O6/c35-25-6-10-27(11-7-25)37-20-22-1-14-29(15-2-22)44-33(40)24-5-18-31(32(19-24)39(42)43)34(41)45-30-16-3-23(4-17-30)21-38-28-12-8-26(36)9-13-28/h1-21H

InChI Key

ZJAMXBNTKOYKAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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